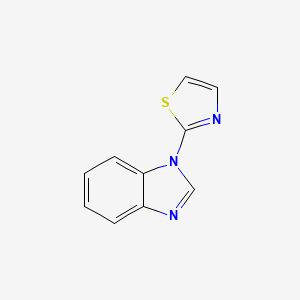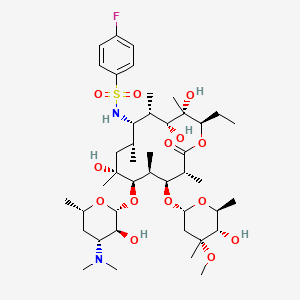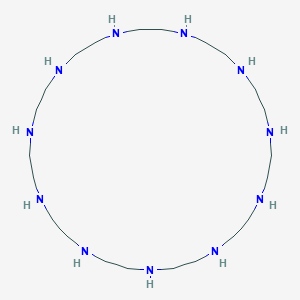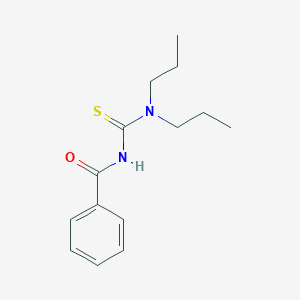![molecular formula C9H9NO2Se B14600687 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene CAS No. 61109-44-2](/img/structure/B14600687.png)
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene is an organic compound that features a nitro group (-NO2) and a selenide group (-Se-) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene typically involves the reaction of 1-nitro-3-bromobenzene with allyl selenide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Analyse Chemischer Reaktionen
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenide group can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron powder in the presence of hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the selenide group is replaced by other functional groups. Typical reagents include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs that target specific molecular pathways.
Industry: It is used in the development of materials with specific electronic or optical properties, leveraging the unique characteristics of the selenide group.
Wirkmechanismus
The mechanism by which 1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The selenide group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions can lead to various biological effects, including cytotoxicity or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene can be compared with other similar compounds, such as:
1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene: This compound has a similar structure but with the selenide group attached at a different position on the benzene ring. The positional isomerism can lead to differences in reactivity and biological activity.
1-Nitro-4-[(prop-2-en-1-yl)selanyl]benzene: Another positional isomer with the selenide group at the para position. This compound may exhibit different electronic and steric properties compared to the meta-substituted derivative.
1-Nitro-3-[(prop-2-en-1-yl)thio]benzene: This compound has a thioether group (-S-) instead of a selenide group. The sulfur atom can influence the compound’s reactivity and interactions with biological targets differently from selenium.
The uniqueness of this compound lies in the presence of both nitro and selenide groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61109-44-2 |
|---|---|
Molekularformel |
C9H9NO2Se |
Molekulargewicht |
242.14 g/mol |
IUPAC-Name |
1-nitro-3-prop-2-enylselanylbenzene |
InChI |
InChI=1S/C9H9NO2Se/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 |
InChI-Schlüssel |
VIGIULGYAWAMQD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC[Se]C1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
acetate](/img/structure/B14600638.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)






![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)

